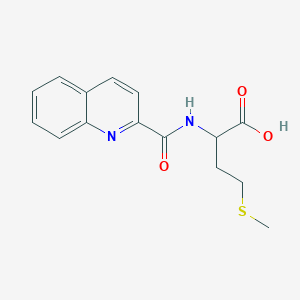
4-(Methylsulfanyl)-2-(quinolin-2-ylformamido)butanoic acid
Descripción general
Descripción
4-(Methylsulfanyl)-2-(quinolin-2-ylformamido)butanoic acid, also known as QMF, is a chemical compound that has gained significant interest in scientific research due to its potential biological and pharmacological properties. QMF belongs to the class of quinoline-based compounds, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
Synthesis and Potential Applications
Synthesis of Antileukotrienic Agents : A study by Jampílek et al. (2004) focuses on the synthesis of compounds similar to 4-(Methylsulfanyl)-2-(quinolin-2-ylformamido)butanoic acid as potential antileukotrienic drugs. These compounds showed promise in inhibiting platelet aggregation induced by arachidonic acid.
Promotion of Quinoline Synthesis : Research by Shirini et al. (2014) introduced a novel Brønsted acidic ionic liquid that efficiently promotes the one-pot synthesis of quinoline polycyclic compounds, which is closely related to the chemical structure of 4-(Methylsulfanyl)-2-(quinolin-2-ylformamido)butanoic acid.
Applications in Enzymatic Enhancement : The synthesis of 4-(Methylsulfanyl)-2-(quinolin-2-ylformamido)butanoic acid derivatives and their effect on α-amylase activity are explored in a study by Abass (2007). Certain derivatives were found to enhance the enzymatic activity significantly.
Potential in Nonlinear Optical Materials : A study by Vanasundari et al. (2018) on similar butanoic acid derivatives suggests their potential as nonlinear optical materials due to their dipole moment and hyperpolarizability.
Potential in Antiviral Activities : The study by Luo et al. (2012) focuses on the synthesis of quinoline derivatives and their potential antiviral activity against Tobacco mosaic virus, indicating a potential research avenue for 4-(Methylsulfanyl)-2-(quinolin-2-ylformamido)butanoic acid.
Anticancer Activity : Research by El Rayes et al. (2019) on similar quinoxalin derivatives shows promising anticancer activity, suggesting potential cancer research applications for compounds like 4-(Methylsulfanyl)-2-(quinolin-2-ylformamido)butanoic acid.
Propiedades
IUPAC Name |
4-methylsulfanyl-2-(quinoline-2-carbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-21-9-8-13(15(19)20)17-14(18)12-7-6-10-4-2-3-5-11(10)16-12/h2-7,13H,8-9H2,1H3,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZNFOKLLSBCEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C1=NC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylsulfanyl)-2-(quinolin-2-ylformamido)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



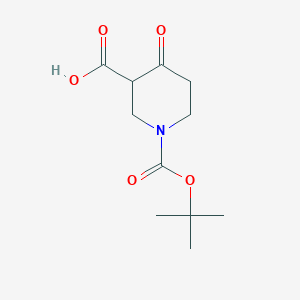
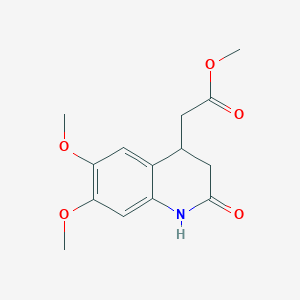
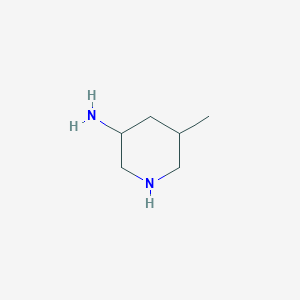

![2-chloro-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide](/img/structure/B1416765.png)
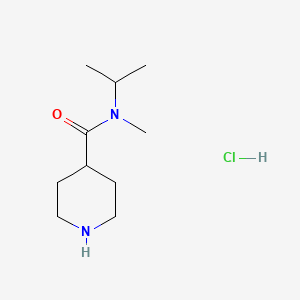
![2-Methyl-5-(4-nitro-phenyl)-octahydro-pyrrolo[3,4-c]pyrrole](/img/structure/B1416769.png)
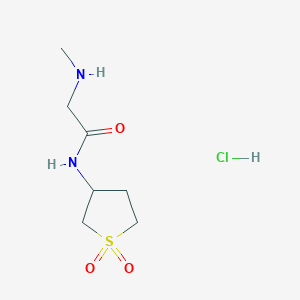
![4-(2,3-dihydro-1H-indole-1-carbonyl)-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one](/img/structure/B1416771.png)
![3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride](/img/structure/B1416772.png)

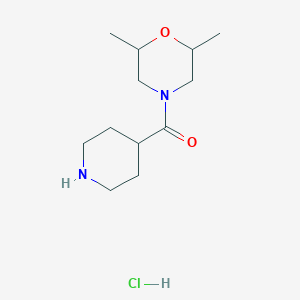
![3-{[(4-Chlorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1416776.png)
![N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethylidene}hydroxylamine](/img/structure/B1416778.png)